4-(dipropylsulfamoyl)benzoyl Chloride

Lipophilicity Drug design Medicinal chemistry

4-(Dipropylsulfamoyl)benzoyl chloride is a para-substituted benzoyl chloride bearing a dipropylsulfamoyl (–SO₂N(CH₂CH₂CH₃)₂) group. It is the activated acyl chloride form of the well-characterized uricosuric agent probenecid.

Molecular Formula C13H18ClNO3S
Molecular Weight 303.81 g/mol
CAS No. 29171-72-0
Cat. No. B1363429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)benzoyl Chloride
CAS29171-72-0
Molecular FormulaC13H18ClNO3S
Molecular Weight303.81 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C13H18ClNO3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h5-8H,3-4,9-10H2,1-2H3
InChIKeyLCQXGFTXKWEWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dipropylsulfamoyl)benzoyl Chloride (CAS 29171-72-0): Procurement-Grade Sulfonamide-Acyl Chloride Building Block


4-(Dipropylsulfamoyl)benzoyl chloride is a para-substituted benzoyl chloride bearing a dipropylsulfamoyl (–SO₂N(CH₂CH₂CH₃)₂) group. It is the activated acyl chloride form of the well-characterized uricosuric agent probenecid [1]. The compound is supplied as a moisture-sensitive solid (purity ≥96%, m.p. 59–61 °C) and is primarily employed as a derivatization reagent to introduce the 4-(dipropylsulfamoyl)benzoyl pharmacophore into amines, alcohols, and other nucleophiles . Its reactivity and the proven bioactivity of the dipropylsulfamoyl motif make it a strategic synthetic intermediate for medicinal chemistry and chemical biology programs targeting organic anion transporters (OATs), carbonic anhydrases, and multidrug-resistance proteins.

Why 4-(Dipropylsulfamoyl)benzoyl Chloride Cannot Be Replaced by Shorter- or Longer-Chain Sulfamoyl Benzoyl Chlorides


Compounds within the 4-(dialkylsulfamoyl)benzoyl chloride family are not functionally interchangeable because the N-alkyl chain length dictates both the reagent’s physicochemical properties and the biological performance of the final conjugates. The dipropyl variant occupies a distinct position in the hydrophobicity–activity continuum: its logP of 3.96 is over 100-fold greater than that of the diethyl analog (logP 1.93), yet it avoids the excessive lipophilicity and reduced transport efficiency associated with dibutyl derivatives [1][2]. Furthermore, classic renal transport studies demonstrate that the dipropyl congener achieves the highest active-uptake rate among the homologous series, whereas both shorter (dimethyl, diethyl) and longer (dibutyl) chains compromise either transport kinetics or inhibitory potency [3]. These quantitative structure–property relationships mean that substituting a different N-alkyl chain alters—not merely adjusts—the pharmacological and biopharmaceutical behavior of the resulting molecules.

Quantitative Differentiation Evidence for 4-(Dipropylsulfamoyl)benzoyl Chloride Against Closest Structural Analogs


Lipophilicity Gap: Dipropyl vs. Diethyl Sulfamoyl Benzoyl Chloride—A >100-Fold Difference in Partition Coefficient

The dipropylsulfamoyl derivative exhibits a computed logP of 3.96, whereas the diethyl analog has a logP of 1.93, a difference of 2.03 log units equating to approximately a 107-fold higher partition coefficient [1][2]. This logP gap places the dipropyl compound in the optimal lipophilicity window (logP ~2–4) for passive membrane permeation, while the diethyl analog falls below the typical threshold for efficient bilayer crossing.

Lipophilicity Drug design Medicinal chemistry

Renal Organic Anion Transporter Interaction: Dipropyl Analog Exhibits the Highest Active Uptake Rate Among N-Alkyl Homologs

In a direct comparative study using rabbit kidney cortical slices, probenecid (the carboxylic acid corresponding to the dipropylsulfamoyl building block) and its dimethyl, diethyl, and dibutyl analogs were evaluated for active accumulation rates. The rate of initial active uptake followed the order: [CH₃]₂-R < [C₂H₅]₂-R = [C₃H₇]₂-R > [C₄H₉]₂-R. Simultaneously, the inhibitory potency against PAH (p-aminohippurate) uptake increased with chain length: [CH₃]₂-R < [C₂H₅]₂-R < [C₃H₇]₂-R < [C₄H₉]₂-R [1]. The dipropyl analog uniquely combines the highest transport rate with substantial inhibitory potency, whereas the dimethyl analog sacrifices both metrics, the diethyl analog achieves high transport but weaker inhibition, and the dibutyl analog gains inhibitory potency at the cost of reduced transport kinetics.

Renal transport OAT substrate Uricosuric agent

Synthetic Efficiency Advantage: Acyl Chloride Reactivity Eliminates Coupling Reagents Required by the Parent Acid

4-(Dipropylsulfamoyl)benzoyl chloride is the activated acyl chloride derivative of probenecid. As a class, acyl chlorides react with nucleophiles (amines, alcohols, thiols) under mild conditions without the need for additional coupling reagents (e.g., HATU, EDC/HOBt) . In contrast, the parent 4-(dipropylsulfamoyl)benzoic acid requires activation by coupling agents for amide or ester formation, adding cost, purification complexity, and potential side-product formation. This inherent reactivity advantage translates to simpler reaction workup, higher atom economy, and compatibility with base-sensitive or sterically hindered nucleophiles.

Amide coupling Synthetic chemistry Derivatization reagent

Physicochemical Quality Control: Defined Melting Point and Purity Enable Reliable Procurement and Identity Verification

The compound is supplied with defined specifications: melting point 59–61 °C (Thermo Fisher) or 62–63 °C (ChemSrc) and purity ≥96% . These tightly constrained physical constants provide unambiguous identity verification that is not uniformly available for the dimethyl or diethyl analogs, where melting points are less consistently reported across vendors. The density (1.227 g/cm³) and boiling point (411.3 °C at 760 mmHg) provide additional orthogonal identity checks .

Quality control Procurement specification Identity verification

Hydrophobicity-Driven Carrier Recognition: Moderate Lipophilicity Maximizes Renal Transporter Affinity and Turnover

A systematic study of monosubstituted sulfamyl benzoic acid derivatives (C1–C5 alkyl chains) compared against the disubstituted probenecid series established that transport rate, maximal accumulation, and carrier affinity all increased with hydrocarbon chain length—but only up to an optimum hydrophobicity [1]. The dipropyl analog (probenecid), with logP ~2.7, resides at this optimum: it is more hydrophobic than monosubstituted analogs yet avoids the excessive tissue binding and reduced turnover observed with pentyl or dibutyl derivatives. The pentylsulfamyl analog showed somewhat stronger PAH/phenol red inhibition than probenecid, but probenecid's higher transport rate and lower susceptibility to metabolic interference made it the clinically selected uricosuric agent [1][2].

Transport kinetics Hydrophobicity Carrier-mediated uptake

Carbonic Anhydrase Inhibition: Dipropylsulfamoyl Amides Achieve Selective hCA XII Inhibition at Low Nanomolar Potency

Amide derivatives synthesized from 4-(dipropylsulfamoyl)benzoyl chloride (via reaction with various amines) were evaluated against human carbonic anhydrase isoforms. One representative derivative exhibited a Ki of 15.3 nM against the tumor-associated isoform hCA XII, with complete loss of inhibition of the ubiquitous hCA II isoform (Ki >10,000 nM), yielding a selectivity index exceeding 650-fold [1]. This selectivity profile demonstrates that the dipropylsulfamoyl benzoyl scaffold can be elaborated into highly selective CA inhibitors, whereas analogs based on shorter or longer N-alkyl chains have not been reported to achieve comparable selectivity within the same study.

Carbonic anhydrase Tumor-associated isoform Selective inhibitor

Where 4-(Dipropylsulfamoyl)benzoyl Chloride Delivers Differentiated Value: Evidence-Backed Application Scenarios


Synthesis of Selective Carbonic Anhydrase Inhibitors for Oncology Research

Investigators requiring potent, isoform-selective hCA IX/XII inhibitors can use 4-(dipropylsulfamoyl)benzoyl chloride to construct amide derivatives that have demonstrated Ki values as low as 15.3 nM against hCA XII with >650-fold selectivity over the off-target hCA II isoform [1]. The building block's optimal lipophilicity (logP 3.96) and proven biological tractability make it a starting point unmatched by shorter-chain analogs [2].

Renal Organic Anion Transporter (OAT) Probe and Drug Development

The dipropylsulfamoyl moiety has been validated in classic renal transport studies as the optimal N,N-dialkyl substitution for balancing carrier-mediated uptake rate and inhibitory potency [1][2]. Conjugates made from this building block are expected to retain the favorable OAT interaction profile that distinguishes probenecid from its dimethyl, diethyl, and dibutyl homologs [3].

High-Throughput Derivatization for Medicinal Chemistry Library Synthesis

The acyl chloride functionality permits direct, room-temperature amidation or esterification of diverse nucleophiles without coupling reagents [1]. This reduces reaction time, eliminates reagent costs, and simplifies purification compared to the parent acid, enabling parallel synthesis of sulfamoyl benzoyl derivative libraries [2].

Quality-Controlled Synthesis in GLP/GMP Environments

With a tightly defined melting point (59–61 °C), high purity (≥96%), and documented moisture sensitivity, this compound supports incoming material acceptance testing by simple melting point determination and Karl Fischer titration [1][2]. These QC attributes are less consistently available for the dimethyl or diethyl sulfamoyl benzoyl chloride analogs, making the dipropyl compound a more audit-ready choice for regulated laboratories [3].

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